(E)-N-(furan-2-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide
Description
The compound “(E)-N-(furan-2-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide” is an acrylamide derivative featuring a unique substitution pattern. Its structure includes:
- An acrylamide backbone with an (E)-configured double bond.
- N-substituents: A furan-2-ylmethyl group and a thiophen-3-ylmethyl group.
- A 3-(4-(methylthio)phenyl) substituent on the acrylamide’s α-carbon.
This compound’s molecular formula is C₂₀H₂₀N₂O₂S₂, with a calculated average molecular weight of 396.51 g/mol.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-24-19-7-4-16(5-8-19)6-9-20(22)21(13-17-10-12-25-15-17)14-18-3-2-11-23-18/h2-12,15H,13-14H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBYPWVYBGTPF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(furan-2-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, with CAS number 1798403-47-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its effects on various biological systems, including enzyme inhibition, cytotoxicity, and receptor modulation.
- Molecular Formula : C21H21NO2S2
- Molecular Weight : 383.5 g/mol
- Structure : The compound features a furan ring, a thiophene moiety, and a methylthio-substituted phenyl group, which may contribute to its biological properties.
1. Enzyme Inhibition
One of the primary areas of research for this compound involves its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis.
Tyrosinase Inhibition Studies :
Recent studies have indicated that derivatives similar to this compound exhibit significant tyrosinase inhibitory activity. For instance, compounds with similar structures have shown IC50 values as low as 0.0433 µM for l-tyrosine and 0.28 µM for l-DOPA, outperforming traditional inhibitors like kojic acid (19.97 µM for l-tyrosine) .
| Compound | IC50 (µM) for l-Tyrosine | IC50 (µM) for l-DOPA |
|---|---|---|
| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
These findings suggest that structural modifications in the compound can enhance or diminish its inhibitory efficacy against tyrosinase.
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using B16F10 melanoma cells. Concentrations up to 20 µM did not show significant cytotoxicity, indicating a favorable safety profile for further experimental applications .
3. Receptor Modulation
Research into the modulation of nicotinic acetylcholine receptors has highlighted the potential of compounds related to this compound to act as positive allosteric modulators. For example, derivatives have been shown to induce anxiolytic-like effects in animal models by modulating α7 nicotinic receptors . This suggests a potential therapeutic application in anxiety disorders.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Anxiolytic Activity : A study demonstrated that similar furan derivatives exhibited anxiolytic-like activity at doses as low as 0.5 mg/kg in mice models, highlighting their potential in treating anxiety-related conditions .
- Melanin Production Inhibition : In vitro assays showed that certain derivatives significantly reduced melanin content in B16F10 cells by inhibiting tyrosinase activity without affecting cell viability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Acrylamide Derivatives
Substituent Effects on Aromatic Rings
The 4-(methylthio)phenyl group distinguishes this compound from other acrylamides. Key comparisons include:
- However, nitro groups may increase metabolic instability .
- Fluorophenyl groups (e.g., compound 16c in ): Fluorine’s electronegativity improves membrane permeability and metabolic stability compared to methylthio groups. Fluorinated derivatives often exhibit enhanced antimicrobial and anticancer activities .
- Methoxy groups (e.g., (E)-N-(4-methoxyphenyl)acrylamide, ): Methoxy (-OCH₃) substituents are electron-donating, increasing solubility but reducing lipophilicity relative to methylthio groups .
Heterocyclic Substituents: Furan vs. Thiophene and Other Heterocycles
- Furan-2-ylmethyl : The oxygen atom in furan enables hydrogen bonding, improving solubility. However, furans are less stable under acidic conditions compared to thiophenes.
- Thiophen-3-ylmethyl : The sulfur atom in thiophene enhances lipophilicity and metabolic stability. Thiophene-containing compounds often exhibit stronger anticancer activity due to improved bioavailability .
- Thiazole derivatives (e.g., ): Thiazole rings introduce additional nitrogen atoms, enabling stronger interactions with metal ions or enzymes. These derivatives are commonly explored for antimicrobial applications .
Influence of Methylthio Group on Bioactivity and Solubility
The methylthio (-SCH₃) group in the target compound:
- Increases lipophilicity (logP ≈ 3.8), favoring passive diffusion across biological membranes.
- Modulates metabolic pathways : Methylthio groups can oxidize to sulfoxides or sulfones, altering bioavailability. This contrasts with sulfonamide derivatives (e.g., ), where sulfonamide groups are electron-withdrawing and prone to hydrolysis .
Data Tables of Key Compounds and Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-acrylamide derivatives, and how are stereochemical configurations controlled?
- Methodology : The synthesis typically involves a two-step process: (1) formation of the acryloyl chloride intermediate using α-bromoacrylic acid and ethyl chloroformate in dichloromethane (DCM) with N-methylmorpholine as a base ; (2) coupling with amine nucleophiles (e.g., furan-2-ylmethyl and thiophen-3-ylmethyl amines) under ice-cooled conditions to minimize racemization. Stereochemical control is achieved by maintaining low temperatures (0–5°C) and using EDCI/HOBt coupling reagents to suppress side reactions .
- Characterization : Confirmation of the E-isomer relies on NMR (e.g., coupling constants J = 15–16 Hz for trans-vinylic protons) and retention factors (Rf) via TLC with pre-coated silica plates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 6.2–7.8 ppm for aromatic protons, δ 165–170 ppm for acrylamide carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- UV-Vis Spectroscopy : Absorbance maxima at 250–280 nm for conjugated systems .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) content within ±0.4% of theoretical values .
Q. What solvent systems are optimal for purification via column chromatography?
- Recommendation : Use gradient elution with ethyl acetate/petroleum ether (3:7 to 1:1) or dichloromethane/methanol (50:1) for polar impurities. For isomers, employ hexane/ethyl acetate (4:1) to achieve Rf separation (ΔRf ≥ 0.2) .
Advanced Research Questions
Q. How can contradictory NMR data arising from dynamic rotational isomerism be resolved?
- Approach : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25–80°C) to observe coalescence of split peaks. For example, restricted rotation around the C–N bond in the acrylamide moiety may cause duplication of carbonyl signals in ¹³C NMR. Computational modeling (DFT) can further validate energy barriers .
- Case Study : In compound 3a (), doubling of ¹H NMR signals at δ 3.8–4.2 ppm (N–CH₂ groups) was resolved by raising the temperature to 60°C, confirming rotational isomerism .
Q. What strategies optimize reaction yields in sterically hindered N-alkylation steps?
- Key Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of bulky amines .
- Catalysis : Additives like KI or tetrabutylammonium iodide (TBAI) improve alkylation efficiency via a phase-transfer mechanism .
- Microwave Assistance : Reduced reaction times (e.g., 30 min vs. 5 hr) and higher yields (Δ~15%) for N-(thiophen-3-ylmethyl) derivatives .
Q. How does the methylthio (SMe) substituent influence biological activity, and what are its metabolic liabilities?
- Mechanistic Insights : The 4-(methylthio)phenyl group enhances lipophilicity (logP +0.5), improving membrane permeability. However, in vitro assays show susceptibility to cytochrome P450-mediated oxidation (S→SO→SO₂), necessitating prodrug strategies for stability .
- Biological Data : Derivatives with SMe groups exhibit IC₅₀ = 2–5 µM against cancer cell lines (e.g., MCF-7), but metabolic profiling reveals rapid clearance (t₁/₂ = 1.2 hr) in hepatic microsomes .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar acrylamides: How to troubleshoot?
- Root Causes :
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can produce different crystal forms (Δmp = 5–10°C) .
- Hydration/Solvation : Hygroscopic samples may show lower mp if not dried adequately (e.g., 48 hr under vacuum at 40°C) .
Experimental Design Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Synthesis | EDCI/HOBt, DCM, 0–5°C, 5–24 hr | |
| Purification | Silica gel, hexane/EtOAc (4:1), Rf = 0.58 | |
| Biological Assay | MTT assay, 48 hr incubation, IC₅₀ calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
